![molecular formula C11H21N3O B14149665 1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one CAS No. 89035-70-1](/img/structure/B14149665.png)
1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one is a heterocyclic compound featuring a pyrrolidine ring attached to a diazocane structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one typically involves the reaction of pyrrolidine with a suitable diazocane precursor. One common method includes the use of 1,4-butanediol and ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . The reaction is carried out at elevated temperatures (165–200°C) and high pressure (17–21 MPa) in a continuous tube reactor.
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves multistage purification and separation by extractive and azeotropic distillation .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Nucleophilic substitution reactions where the pyrrolidine ring can be functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various functionalized derivatives of the parent compound, which can be further utilized in medicinal chemistry .
Aplicaciones Científicas De Investigación
1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one involves its interaction with specific molecular targets, leading to modulation of biological pathways. The compound’s pyrrolidine ring plays a crucial role in binding to target proteins, influencing their activity and resulting in therapeutic effects .
Comparación Con Compuestos Similares
Pyrrolidin-2-one: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidin-2,5-dione: Used in medicinal chemistry for its potential therapeutic applications.
Pyrrolizidine: Another nitrogen-containing heterocycle with significant biological activity.
Uniqueness: 1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one stands out due to its unique diazocane structure combined with the pyrrolidine ring, offering distinct pharmacological properties and potential for drug development .
Propiedades
Número CAS |
89035-70-1 |
|---|---|
Fórmula molecular |
C11H21N3O |
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
1-(pyrrolidin-1-ylmethyl)-1,3-diazocan-2-one |
InChI |
InChI=1S/C11H21N3O/c15-11-12-6-2-1-3-9-14(11)10-13-7-4-5-8-13/h1-10H2,(H,12,15) |
Clave InChI |
LTMUXUDYMWVXDL-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(=O)N(CC1)CN2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


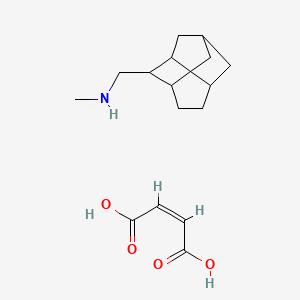
![1-[4-(3-Fluorophenyl)-6-hydroxy-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone](/img/structure/B14149588.png)
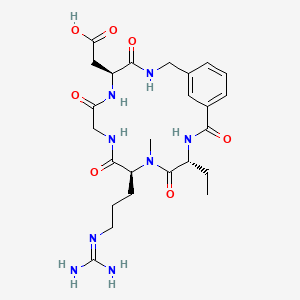
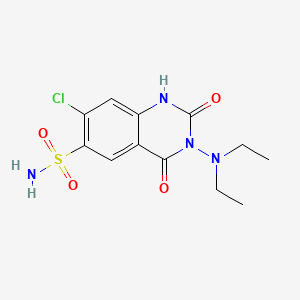

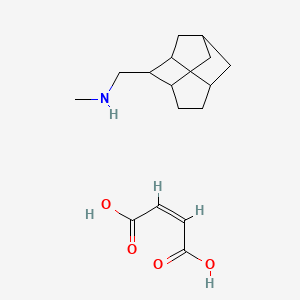
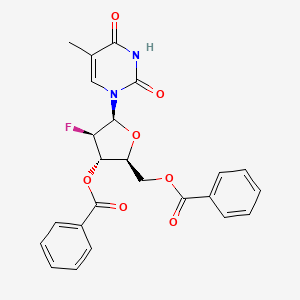
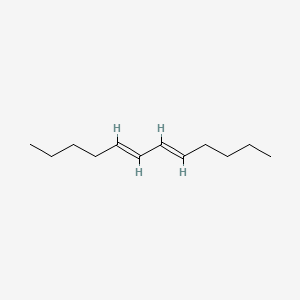
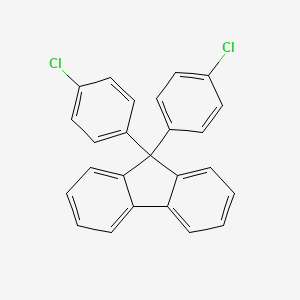
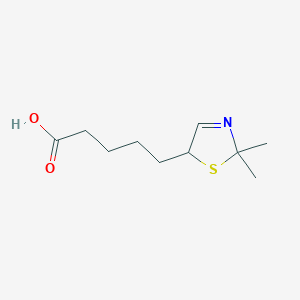

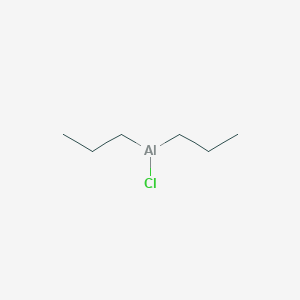

![6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14149682.png)
